molecular formula C11H12N2S B1329898 5-Ethyl-4-phenyl-1,3-thiazol-2-amine CAS No. 34176-47-1

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B1329898
CAS RN: 34176-47-1
M. Wt: 204.29 g/mol
InChI Key: JPFFDVPXYBZEPP-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 and its IUPAC name is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine .


Molecular Structure Analysis

The InChI code for 5-Ethyl-4-phenyl-1,3-thiazol-2-amine is 1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a powder with a melting point of 68-69°C . and is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

The thiazole scaffold, which includes 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, has been recognized for its potential in controlling cellular pathways and selective anticancer activity . Research suggests that derivatives of thiazole compounds can be synthesized to target specific cancer cells, offering a pathway for the development of new anticancer drugs.

Pharmacology: Drug Discovery

In pharmacology, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine serves as a versatile building block for drug discovery. Its structural core is conducive to modifications that can lead to the development of drugs with a broad range of biological activities, including antifungal , antiretroviral, and antimicrobial effects.

Agriculture: Fungicide and Bactericide Development

Thiazole derivatives have shown significant activity against bacterial and fungal strains relevant to agriculture . This makes 5-Ethyl-4-phenyl-1,3-thiazol-2-amine a candidate for the synthesis of new fungicides and bactericides that can protect crops from diseases and enhance yield.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Thiazoles, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, they hold promise for future research and development in these areas.

properties

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFDVPXYBZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187776
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

CAS RN

34176-47-1
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-4-phenyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above prepared 5-ethynyl-4-phenyl-thiazol-2-ylamine (0.665 g, 3.321 mmol) was dissolved in 12 mL of ethyl acetate and hydrogenated over 0.330 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Celite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=65/35), yielded 0.505 g of the title product as yellow viscous oil.
Quantity
0.665 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three

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